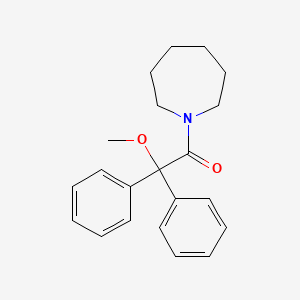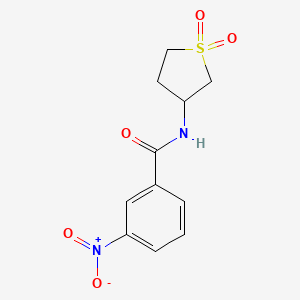![molecular formula C23H29N5 B5148904 3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine is a complex organic compound that features a unique combination of adamantyl, piperazine, and triazine moieties
Preparation Methods
The synthesis of 3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantyl-Piperazine Intermediate: The adamantyl group is introduced to piperazine through a nucleophilic substitution reaction.
Cyclization to Form the Triazine Ring: The intermediate is then reacted with appropriate reagents to form the triazine ring, often involving cyclization reactions under controlled conditions.
Final Coupling: The phenyl group is introduced in the final step, typically through a coupling reaction using palladium catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazine moieties, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium, platinum), and controlled temperatures (ranging from -78°C to 150°C)
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and hydrophobicity, enhancing the compound’s ability to interact with lipid membranes and proteins. The piperazine moiety can form hydrogen bonds and ionic interactions with biological targets, while the triazine ring can participate in π-π stacking interactions. These combined interactions contribute to the compound’s bioactivity and potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-[4-(1-Adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine include:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and use in medicinal chemistry.
1,3-Dehydroadamantane:
2,4-Disubstituted Arylthiazoles: Compounds with significant biological activity, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-2-4-20(5-3-1)21-16-24-26-22(25-21)27-6-8-28(9-7-27)23-13-17-10-18(14-23)12-19(11-17)15-23/h1-5,16-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXZERZWQKHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CN=N2)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(4-chlorophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B5148826.png)
![3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol](/img/structure/B5148839.png)
![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N-butan-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B5148879.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5148917.png)
![2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5148922.png)

![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

